molecular formula C15H24BrO4P B2982896 bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate CAS No. 374696-84-1

bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2982896
CAS No.: 374696-84-1
M. Wt: 379.231
InChI Key: WPIYAVAUNGBYJT-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 4-bromophenyl and a hydroxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromobenzyl alcohol with diisopropyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under suitable conditions.

Major Products Formed

    Oxidation: Formation of bis(2-methylpropyl) [(4-bromophenyl)(carbonyl)methyl]phosphonate.

    Reduction: Formation of bis(2-methylpropyl) [(4-hydroxyphenyl)(hydroxy)methyl]phosphonate.

    Substitution: Formation of bis(2-methylpropyl) [(4-substituted phenyl)(hydroxy)methyl]phosphonate.

Scientific Research Applications

Bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving phosphonate esters.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biological pathways and lead to various effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylpropyl) [(4-chlorophenyl)(hydroxy)methyl]phosphonate
  • Bis(2-methylpropyl) [(4-fluorophenyl)(hydroxy)methyl]phosphonate
  • Bis(2-methylpropyl) [(4-methylphenyl)(hydroxy)methyl]phosphonate

Uniqueness

Bis(2-methylpropyl) [(4-bromophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.

Properties

IUPAC Name

bis(2-methylpropoxy)phosphoryl-(4-bromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrO4P/c1-11(2)9-19-21(18,20-10-12(3)4)15(17)13-5-7-14(16)8-6-13/h5-8,11-12,15,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYAVAUNGBYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C(C1=CC=C(C=C1)Br)O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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